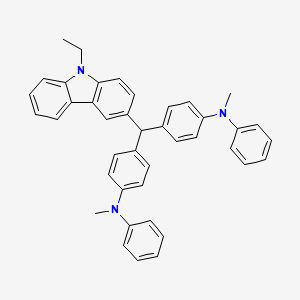
4,4'-((9-Ethyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-((9-Ethyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline) is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a carbazole core linked to two N-methyl-N-phenylaniline groups through a methylene bridge. Its molecular structure contributes to its stability and reactivity, making it a subject of interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((9-Ethyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline) typically involves a multi-step process. One common method includes the condensation reaction between 9-ethyl-9H-carbazole-3-carbaldehyde and N-methyl-N-phenylaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or ethanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the reaction. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further optimize the production process while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-((9-Ethyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds (e.g., nitric acid), and alkyl halides (e.g., methyl iodide).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,4’-((9-Ethyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 4,4’-((9-Ethyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-((9-Butyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline)
- 4,4’-((9-Methyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline)
- 4,4’-((9-Phenyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline)
Uniqueness
Compared to similar compounds, 4,4’-((9-Ethyl-9H-carbazol-3-yl)methylene)bis(N-methyl-N-phenylaniline) stands out due to its specific ethyl substitution on the carbazole core. This substitution can influence the compound’s electronic properties, reactivity, and overall stability, making it particularly suitable for certain applications, such as in organic electronics and materials science.
Propriétés
Numéro CAS |
67706-97-2 |
|---|---|
Formule moléculaire |
C41H37N3 |
Poids moléculaire |
571.8 g/mol |
Nom IUPAC |
4-[(9-ethylcarbazol-3-yl)-[4-(N-methylanilino)phenyl]methyl]-N-methyl-N-phenylaniline |
InChI |
InChI=1S/C41H37N3/c1-4-44-39-18-12-11-17-37(39)38-29-32(23-28-40(38)44)41(30-19-24-35(25-20-30)42(2)33-13-7-5-8-14-33)31-21-26-36(27-22-31)43(3)34-15-9-6-10-16-34/h5-29,41H,4H2,1-3H3 |
Clé InChI |
KLGHWTYFZLPMAO-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)C(C3=CC=C(C=C3)N(C)C4=CC=CC=C4)C5=CC=C(C=C5)N(C)C6=CC=CC=C6)C7=CC=CC=C71 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















